molecular formula C20H29FN2O2 B1664316 AC260584 CAS No. 560083-42-3

AC260584

Cat. No.: B1664316
CAS No.: 560083-42-3
M. Wt: 348.5 g/mol
InChI Key: BWAKMLKESHKOHK-UHFFFAOYSA-N
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Scientific Research Applications

AC-260584 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationships of muscarinic receptor agonists.

    Biology: Employed in research to understand the role of muscarinic receptors in cellular signaling and neurotransmission.

    Medicine: Investigated for its potential therapeutic effects in treating cognitive impairments and other neurological disorders.

    Industry: Utilized in the development of new pharmacological agents targeting muscarinic receptors

Mechanism of Action

The compound is an agonist of the M1/M4 muscarinic acetylcholine receptors . It has been shown to reverse amphetamine-, MK801-, and scopolamine-induced abnormalities of latent inhibition . This suggests that it may have potential efficacy against positive symptoms of schizophrenia . It also alleviated MK801-induced abnormally persistent latent inhibition, suggesting potential efficacy against negative/cognitive symptoms .

Safety and Hazards

The use of xanomeline, a similar M1/M4 preferring agonist, in schizophrenia was discontinued due to cholinergic-related side-effects . It’s possible that this compound could have similar side effects, but specific information isn’t available.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-260584 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification using techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for AC-260584 are not widely documented, the synthesis typically follows standard organic synthesis protocols. The process involves the use of high-purity reagents and solvents, controlled reaction conditions, and rigorous quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

AC-260584 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AC-260584 is unique due to its high selectivity for the muscarinic M1 receptor over other muscarinic receptor subtypes (M2, M3, M4, and M5). This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential for cognitive enhancement .

Properties

IUPAC Name

4-[3-(4-butylpiperidin-1-yl)propyl]-7-fluoro-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN2O2/c1-2-3-5-16-8-12-22(13-9-16)10-4-11-23-18-7-6-17(21)14-19(18)25-15-20(23)24/h6-7,14,16H,2-5,8-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAKMLKESHKOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCN(CC1)CCCN2C(=O)COC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

560083-42-3
Record name AC-260584
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560083423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AC-260584
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4PN46N313
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-(3-Chloropropyl)-7-fluoro-4H-benzo[1,4]oxazin-3-one (81MF763b) (0.40 g, 1.6 mmol), K2CO3 (0.44 g, 3.2 mmol), NaI (0.48 g, 3.2 mmol) and 4-butylpiperidine (0.24 g, 1.70 mmol) were mixed according to GP12. CC (SiO2; Heptane/EtOAc 4:1-4) gave the title compound (81MF763) (0.26 g, 46%). 1H NMR (CDCl3) δ.7.09-7.04 (m, 1H), 6.74-6.69 (m, 2H), 4.58 (s, 2H), 3.95 (t, J=7.2 Hz, 2H), 2.84 (d, J=11.2 Hz, 2H), 3.45 (t, J=6.8 Hz, 2H), 1.91-1.78 (m, 4H), 1.66 (d, J=9.2 Hz, 2H), 1.29-1.16 (m, 9H), 0.88 (t, 7.2 Hz, 3H); 13C NMR (CDCl3) δ163.6, 158.9 (d, J=243.7 Hz), 146.3 (d, J=11.5 Hz), 125.2 (d, J=3.0 Hz), 115.9 (d, J=9.7 Hz), 109.1 (d, J=22.8 Hz), 105.1 (d, J=26.1 Hz), 67.8, 55.9, 54.3, 39.9, 36.5, 36.0, 32.7, 29.2, 24.8, 23.1, 14.2.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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